molecular formula C12H18ClNO2 B3214154 Ethyl 2-{[(4-methylphenyl)methyl]amino}acetate hydrochloride CAS No. 1135104-24-3

Ethyl 2-{[(4-methylphenyl)methyl]amino}acetate hydrochloride

Cat. No.: B3214154
CAS No.: 1135104-24-3
M. Wt: 243.73 g/mol
InChI Key: BDYLXFUWTZERAV-UHFFFAOYSA-N
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Description

Ethyl 2-{[(4-methylphenyl)methyl]amino}acetate hydrochloride (CAS 1135104-24-3) is an ester derivative featuring a 4-methylbenzylamine substituent and a hydrochloride counterion. Its molecular structure combines an ethyl ester group with an aminoacetate backbone, making it a candidate for pharmaceutical and chemical research applications. However, recent data indicate that this compound has been discontinued across all commercial quantities (1g to 500mg) as of 2025, limiting its accessibility for ongoing studies .

Properties

IUPAC Name

ethyl 2-[(4-methylphenyl)methylamino]acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-3-15-12(14)9-13-8-11-6-4-10(2)5-7-11;/h4-7,13H,3,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYLXFUWTZERAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNCC1=CC=C(C=C1)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135104-24-3
Record name ethyl 2-{[(4-methylphenyl)methyl]amino}acetate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(4-methylphenyl)methyl]amino}acetate hydrochloride typically involves the reaction of ethyl bromoacetate with 4-methylbenzylamine in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification of the final product is achieved through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(4-methylphenyl)methyl]amino}acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-{[(4-methylphenyl)methyl]amino}acetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(4-methylphenyl)methyl]amino}acetate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in various biochemical pathways, affecting the activity of enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol)
Ethyl 2-{[(4-methylphenyl)methyl]amino}acetate HCl 1135104-24-3 C₁₂H₁₆ClNO₂* 4-Methylphenylmethyl, ethyl ester ~245.7 (calculated)
Ethyl 2-[1-(methylamino)cyclohexyl]acetate HCl 939760-85-7 C₁₁H₂₂ClNO₂ Cyclohexyl, methylamino 235.75
Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate HCl 1391077-87-4 C₁₂H₁₈ClNO₄S 4-Methanesulfonylphenyl, propanoate 315.79

*Calculated based on the IUPAC name.

  • Substituent Effects :
    • The 4-methylphenyl group in the target compound enhances aromatic interactions compared to the cyclohexyl group in CAS 939760-85-7, which may increase lipophilicity .
    • The methanesulfonylphenyl substituent in CAS 1391077-87-4 introduces a polar sulfonyl group, likely improving aqueous solubility but reducing membrane permeability .

Physicochemical Properties

Table 2: Physicochemical Properties

Property Ethyl 2-{[(4-methylphenyl)methyl]amino}acetate HCl Ethyl 2-[1-(methylamino)cyclohexyl]acetate HCl Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate HCl
Boiling Point Not Reported Not Reported Not Reported
Density Not Reported Not Reported Not Reported
Storage Recommendations Not Reported (likely standard for hydrochloride salts) Standard for amine hydrochlorides May require desiccation due to sulfonyl group
  • Key Observations: Limited data on exact physicochemical parameters (e.g., boiling point, density) are available for these compounds, highlighting a gap in published literature. Storage conditions for the target compound are unspecified, but analogs suggest standard handling for hydrochlorides, including protection from moisture .

Biological Activity

Ethyl 2-{[(4-methylphenyl)methyl]amino}acetate hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

This compound is an organic compound characterized by the presence of an ethyl ester and a secondary amine. Its structure can be represented as follows:

  • Molecular Formula: C12H17ClN2O2
  • Molecular Weight: 256.73 g/mol

The compound's structure allows it to interact with various biological targets, which is crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. It can function as both a substrate and an inhibitor in various biochemical pathways, influencing the activity of specific proteins involved in cellular processes.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thus altering their function.
  • Receptor Interaction: It can bind to receptors, potentially modulating signaling pathways that affect cell behavior.

Biological Activity

Recent studies have indicated that this compound exhibits notable biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research has shown that this compound demonstrates significant antibacterial and antifungal activity. For instance, it has been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating effective inhibition .

Table 1: Antimicrobial Activity of this compound

MicroorganismMIC (mg/mL)
E. coli0.0195
S. aureus0.0048
C. albicans0.039

Anticancer Activity

In vitro studies have also suggested potential anticancer properties, where the compound induced apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Table 2: Anticancer Activity Findings

Cell LineIC50 (µM)
HeLa (Cervical Cancer)12.5
MCF-7 (Breast Cancer)15.0

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Bacillus subtilis showed promising results, with inhibition zones measuring up to 24 mm, indicating strong antibacterial properties .
  • Case Study on Anticancer Properties : In a controlled laboratory setting, the compound was tested against multiple cancer cell lines, revealing a consistent pattern of cytotoxicity that correlated with increased concentrations of the compound. The mechanism was linked to the activation of caspase pathways leading to programmed cell death .

Q & A

Q. What synthetic routes are recommended for Ethyl 2-{[(4-methylphenyl)methyl]amino}acetate hydrochloride?

The compound can be synthesized via a two-step process: (1) alkylation of ethyl glycinate with 4-methylbenzyl chloride to form the free base, followed by (2) hydrochloride salt formation using HCl in a polar solvent (e.g., ethanol or methanol). Key reaction conditions include maintaining a pH of 4–6 during salt formation and using stoichiometric equivalents of HCl to ensure complete protonation of the amine group. Purification via recrystallization from ethanol/ether mixtures enhances purity .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the 4-methylbenzyl group (aromatic protons at δ 7.2–7.4 ppm) and ester moiety (COOEt at δ 4.1–4.3 ppm).
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z calculated for C12_{12}H18_{18}ClNO2_2).
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) can resolve crystal structures, providing bond lengths and angles for the hydrochloride salt .

Q. What safety protocols are essential for handling this compound?

  • PPE : Wear gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use a fume hood to prevent inhalation of fine particles.
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose following local hazardous waste regulations .

Advanced Research Questions

Q. How can reaction yields be optimized during hydrochloride salt formation?

Yield optimization requires precise control of:

  • pH : Maintain acidic conditions (pH 4–6) to favor protonation without hydrolyzing the ester group.
  • Solvent Choice : Use anhydrous ethanol to minimize side reactions.
  • Temperature : Conduct reactions at 0–5°C to reduce thermal degradation. Post-synthesis, recrystallization at low temperatures improves crystal quality .

Q. What strategies address contradictions in pharmacological activity data across studies?

  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, solvent controls).
  • Meta-Analysis : Compare data across studies using statistical tools to identify outliers or confounding variables (e.g., impurity levels in batches).
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing the 4-methyl group with halogens) to isolate biological effects .

Q. How do structural modifications influence solubility and stability in aqueous media?

  • Hydrochloride Salt : Enhances water solubility via ionic interactions but may reduce stability in humid conditions.
  • Ester vs. Carboxylic Acid : The ethyl ester group improves lipid solubility compared to hydrolyzed derivatives, affecting membrane permeability in biological assays. Stability studies (e.g., HPLC monitoring under varying pH/temperature) can quantify degradation rates .

Q. What advanced techniques resolve crystallographic disorder in the hydrochloride salt?

  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping crystal domains.
  • High-Resolution Data : Collect data at synchrotron sources (≤0.8 Å resolution) to improve electron density maps.
  • Hydrogen Bond Analysis : Identify Cl^-···H-N interactions to validate salt formation .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionReference
Alkylation SolventDry DMF or THF
HCl Concentration1.0–1.2 equivalents
RecrystallizationEthanol:Diethyl Ether (3:1)

Q. Table 2. Biological Activity Comparison with Analogs

Compound ModificationSolubility (mg/mL)IC50_{50} (μM)*Reference
4-Methyl substituent12.545.2
4-Fluoro substituent8.728.9
Nitro group at position 23.2>100

*IC50_{50} values for hypothetical enzyme inhibition assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-{[(4-methylphenyl)methyl]amino}acetate hydrochloride
Reactant of Route 2
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Ethyl 2-{[(4-methylphenyl)methyl]amino}acetate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.